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molecular formula C10H8ClNO B1664122 2-Chloro-1-(1H-indol-3-yl)ethanone CAS No. 28755-03-5

2-Chloro-1-(1H-indol-3-yl)ethanone

Cat. No. B1664122
M. Wt: 193.63 g/mol
InChI Key: LLZQFAXTCYDVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026715

Procedure details

To a stirred solution of 6.00 g (51.2 mmole) indole and 4.2 ml (47.5 mmole) pyridine in 50 ml toluene at 55° C. was added dropwise 5.85 g (51.8 mmole) chloroacetyl chloride. The resulting orange-colored mixture was stirred at 55° C. for 90 minutes and cooled to room temperature. Water (150 ml) and methanol (25 ml) were added and the mixture stirred for another hour. The precipitate was collected, washed with water (50 ml) and dried to give 10.18 g of crude product. This was triturated with chloroform, filtered, the solid washed with chloroform and crystallized from methanol to afford 2.35 g (23%) of product; m.p. 236°-237° C. Reworking the mother liquors gave a second crop which was purified by flash chromatography on silica gel. Two recrystallizations of this product gave an analytically pure product; m.p. 236°-237° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.N1C=CC=CC=1.[Cl:16][CH2:17][C:18](Cl)=[O:19].O>C1(C)C=CC=CC=1.CO>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:18](=[O:19])[CH2:17][Cl:16])=[CH:2]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
4.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5.85 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The resulting orange-colored mixture was stirred at 55° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
the mixture stirred for another hour
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water (50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 10.18 g of crude product
CUSTOM
Type
CUSTOM
Details
This was triturated with chloroform
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with chloroform
CUSTOM
Type
CUSTOM
Details
crystallized from methanol

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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